6-Sulfanylpyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

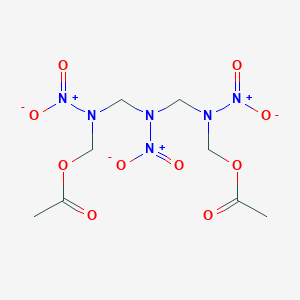

6-Sulfanylpyridine-3-sulfonamide represents a class of compounds known for their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as a 'privileged scaffold' due to their potential therapeutic applications, highlighting their importance in drug discovery and synthetic chemistry (Grigor’ev et al., 2015).

Synthesis Analysis

The synthesis of sulfonamides, including derivatives like 6-Sulfanylpyridine-3-sulfonamide, has been extensively studied. An efficient one-step synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which is related to the compound of interest, was developed via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols (Grigor’ev et al., 2015). Additionally, various methodologies have been developed for the synthesis of sulfonamides by combining different monomer sets with sulfur dioxide using catalytic processes (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been a subject of study, with research into the crystal and molecular structures of various forms of sulfonamide compounds, including sulfapyridine, which shares a structural motif with 6-Sulfanylpyridine-3-sulfonamide. These studies have revealed conformational polymorphism among the different forms, providing insights into the molecular conformation and structural characteristics of these compounds (Bar & Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamides can undergo a variety of chemical reactions, including addition reactions with (hetero)aryl boroxines to form sulfinamides, sulfonimidamides, and primary sulfonamides using catalytic processes. These reactions demonstrate the versatility and reactivity of the sulfonamide functional group, allowing for the synthesis of a broad range of compounds with diverse properties (Lo & Willis, 2021).

Applications De Recherche Scientifique

Chemotherapeutic Applications

Chemotherapeutic Evaluation of Derivatives The early chemotherapeutic research on sulfanilamide derivatives, including 6-Sulfanylpyridine-3-sulfonamide, primarily focused on modifying the sulfanilamide nucleus to enhance therapeutic effectiveness and reduce toxicity. These modifications involved substitution in the amine or amide group, replacement of the amide group, or degradation of the sulfone group. The therapeutic implications of these derivatives, including their antibacterial effects, were pivotal in advancing chemotherapeutic treatments (Cooper, Gross, & Lewis, 1939).

Sulfonamide Inhibitors in Drug Discovery

Sulfonamide Inhibitors A Patent Review

Sulfonamide compounds, including 6-Sulfanylpyridine-3-sulfonamide, have been recognized as crucial in the development of synthetic bacteriostatic antibiotics. Their applications extend beyond treating bacterial infections to encompass roles in drugs used for conditions like cancer, glaucoma, inflammation, and dandruff. The patent review highlights the significance of sulfonamides in medical therapeutics, emphasizing their enduring importance in drug development over a century (Gulcin & Taslimi, 2018).

Orientations Futures

The future of synthetic chemistry, including the synthesis of compounds like “6-Sulfanylpyridine-3-sulfonamide”, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes refining the role of various synthetic processes, improving synthetic efficiencies, and making synthetic processes more environmentally friendly .

Propriétés

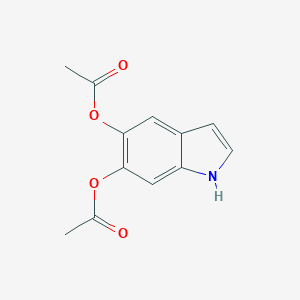

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZJFFYNRNGPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585458 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Sulfanylpyridine-3-sulfonamide | |

CAS RN |

10298-20-1 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.